3-Amino-2-(methoxycarbonyl)methoxypyridine
Description
Properties
IUPAC Name |
methyl 2-(3-aminopyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7(11)5-13-8-6(9)3-2-4-10-8/h2-4H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCASEQWCJDLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(methoxycarbonyl)methoxypyridine typically involves multi-step organic reactions. One common method starts with the nitration of 2-methoxypyridine, followed by reduction to introduce the amino group. The methoxycarbonylmethoxy group can be introduced through esterification reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(methoxycarbonyl)methoxypyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxycarbonylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
3-Amino-2-(methoxycarbonyl)methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(methoxycarbonyl)methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Analysis
The following table compares substituents and key features of related compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s ester group at position 2 (-OCH₂CO₂Me) contrasts with halides (e.g., Cl in 3-Amino-2-chloro-6-methoxypyridine) or methyl groups (e.g., in 6-Methoxy-5-methylpyridin-3-amine). Ester groups enhance electrophilicity, enabling nucleophilic attacks, while halides facilitate cross-coupling reactions .
- Amino Group Positioning: Amino groups at position 3 (as in the target compound) are common in bioactive molecules, such as acetamiprid (an insecticide cited in ).
Physical and Chemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Reactivity Insights:
- Ester Hydrolysis : The target compound’s ester group may hydrolyze to a carboxylic acid under acidic/basic conditions, similar to 3-(Methoxycarbonyl)pyridine .
- Halide Reactivity: In 3-Amino-2-chloro-6-methoxypyridine, the Cl atom enables Suzuki or Buchwald-Hartwig couplings, a feature absent in the ester-containing target .
Biological Activity
3-Amino-2-(methoxycarbonyl)methoxypyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by various research findings and case studies.
- Molecular Formula : C8H10N2O4
- Molecular Weight : 186.18 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of methoxypyridine derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 32 µg/mL |
| Control (Standard Antibiotic) | MRSA | 8 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. Preliminary findings suggest that the compound may inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth.
A notable study demonstrated that this compound reduced the viability of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis.
Case Study: In Vitro Cytotoxicity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of ribonucleotide reductase |
| HT-29 (Colon Cancer) | 15.0 | Induction of apoptosis |
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of methoxypyridine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. The compound has shown promise in reducing amyloid-beta (Aβ) levels and improving cognitive function in animal models.
Research Findings
- Gamma-Secretase Modulation : Compounds with methoxypyridine motifs have been identified as gamma-secretase modulators, which are crucial for reducing Aβ42 production.
- In Vivo Studies : In a study involving transgenic mice models, treatment with this compound resulted in a significant decrease in Aβ levels in both plasma and brain tissue.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Amino-2-(methoxycarbonyl)methoxypyridine?
- Methodology : A plausible approach involves nucleophilic substitution or coupling reactions. For example, reacting 3-aminopyridine derivatives with methoxycarbonylmethoxy precursors under basic conditions (e.g., NaH in DMF). Evidence from analogous pyridine syntheses suggests that ester-protected intermediates (e.g., methoxycarbonyl groups) require controlled hydrolysis to avoid side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC to prevent over-substitution. Use anhydrous conditions to minimize ester hydrolysis.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar pyridines?
- NMR : The methoxycarbonylmethoxy group at position 2 will produce distinct proton signals (e.g., δ 3.8–4.2 ppm for methyl ester protons and δ 4.5–5.0 ppm for the ether linkage). The amino group at position 3 will show broad peaks around δ 5–6 ppm .
- IR : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm⁻¹) and amino group (N–H, ~3300 cm⁻¹) are diagnostic.
- MS : Molecular ion peaks (e.g., m/z 212 for C₉H₁₂N₂O₃⁺) and fragmentation patterns (e.g., loss of CO₂CH₃) aid identification .
Q. What storage conditions are recommended for this compound?
- Guidelines : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation of the amino group and ester hydrolysis. Stability data for similar pyridines indicate degradation risks at >25°C or high humidity .
Advanced Research Questions
Q. How do the electronic effects of the methoxycarbonylmethoxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing ester group enhances the electrophilicity of the pyridine ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the substituent may reduce reaction yields. Computational studies (DFT) can predict regioselectivity in such reactions .
- Example : Palladium-catalyzed coupling with arylboronic acids may favor position 4 or 5 due to substituent orientation .
Q. Can this compound act as a ligand in catalytic systems?
- Application : Pyridine derivatives with amino and ester groups have been used as ligands in transition-metal catalysis. For example, palladium complexes with similar ligands show activity in C–H functionalization .
- Experimental Design : Test catalytic efficiency in model reactions (e.g., Heck coupling) and compare turnover numbers (TONs) with ligands lacking the methoxycarbonyl group.
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
- Approach : Perform molecular docking (AutoDock, Schrödinger) using crystal structures of target enzymes (e.g., kinases). The methoxycarbonylmethoxy group may hydrogen-bond with catalytic residues, while the amino group could participate in acid-base interactions .
- Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀ values).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
